molecular formula C17H16N4O3 B2615944 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-13-4

3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2615944
CAS No.: 2034519-13-4
M. Wt: 324.34
InChI Key: VCUGNCZXQGCFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative designed as an epidermal growth factor receptor (EGFR) inhibitor, targeting cancer cell proliferation. Its structure combines a pyrido[2,3-d]pyrimidin-4(3H)-one core with a furan-3-carbonyl-substituted piperidine moiety, enhancing interaction with EGFR's kinase domain . This compound belongs to a broader class of pyridopyrimidinones, which are recognized for their versatility in medicinal chemistry, including antitumor, anti-inflammatory, and antiplatelet activities .

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-16(12-5-9-24-10-12)20-7-3-13(4-8-20)21-11-19-15-14(17(21)23)2-1-6-18-15/h1-2,5-6,9-11,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUGNCZXQGCFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-3-carbonyl intermediate: This step involves the acylation of furan with an appropriate acylating agent to form the furan-3-carbonyl compound.

    Synthesis of the piperidin-4-yl intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furan-3-carbonyl intermediate.

    Cyclization to form the pyrido[2,3-d]pyrimidin-4(3H)-one core: The final step involves the cyclization of the intermediate compound to form the pyrido[2,3-d]pyrimidin-4(3H)-one core. This step typically requires the use of a strong base and elevated temperatures to facilitate the cyclization reaction.

Industrial production methods for this compound may involve optimization of reaction conditions, such as the use of microwave irradiation to reduce reaction times and improve yields .

Chemical Reactions Analysis

3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. For its anticancer activity, the compound may interfere with cellular signaling pathways, such as the ERK5 pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as EGFR Inhibitors

Several pyridopyrimidinone derivatives with modified substituents have been evaluated for antiproliferative activity. For example:

  • Compound 8a (from ): Exhibited IC₅₀ values of 16.2 µM (A-549), 7.98 µM (PC-3), and 25.61 µM (HCT-116), outperforming other derivatives like 8b and 12b in EGFR inhibition .
  • Compound 5a (): A 2-aryl-substituted derivative showed moderate activity against MCF-7 and HepG2 cells but lacked specificity compared to doxorubicin .

Key Structural Insights :

  • The furan-3-carbonyl piperidine group in 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one likely enhances hydrophobic interactions with EGFR, contributing to its potency.
  • Derivatives with bulky aromatic substituents (e.g., 5-phenyl or pyridinyl groups) show reduced activity, suggesting steric hindrance may impede binding .
Thieno[2,3-d]pyrimidin-4(3H)-one Analogs

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which replace the pyridine ring with a thiophene, exhibit divergent biological roles:

Comparison :

  • The thiophene ring in thieno analogs improves electron density, favoring melanin-related pathways, whereas the pyridine core in pyridopyrimidinones is critical for kinase inhibition .
Antiplatelet Pyridopyrimidinones

Reduced pyridopyrimidinones (e.g., 1,2,3,4-tetrahydro derivatives) showed enhanced antiplatelet activity:

  • Compound B (): Inhibited ADP-induced platelet aggregation with IC₅₀ = 12 µM, outperforming acetylsalicylic acid (IC₅₀ = 25 µM) but remaining weaker against collagen-induced aggregation .

Structural Impact :

  • Saturation of the pyridine ring increases flexibility, improving interaction with platelet ADP receptors .
mPGES-1 Inhibitors

2-Aryl-substituted pyridopyrimidinones (e.g., pyrido[4,3-d]pyrimidin-4(3H)-one derivatives) inhibit microsomal prostaglandin E₂ synthase-1 (mPGES-1), a target in inflammation and cancer:

  • Lead Compound () : Achieved IC₅₀ = 0.8 µM for mPGES-1, with a >100-fold selectivity over COX-2 .

Differentiation :

  • The 4-ethoxyphenyl substituent in mPGES-1 inhibitors optimizes hydrophobic binding, whereas furan-3-carbonyl groups in EGFR-targeted derivatives prioritize kinase domain interactions .

Data Tables

Table 1: Antiproliferative Activity of Pyridopyrimidinone Derivatives (IC₅₀, µM)
Compound A-549 (Lung) PC-3 (Prostate) HCT-116 (Colon) MCF-7 (Breast)
8a 16.2 7.98 25.61 34.7
12b 28.4 19.3 32.1 45.2
Doxorubicin (Ref) 1.2 0.9 1.5 0.8

Source:

Biological Activity

3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel compound featuring a complex structure that integrates a furan ring, piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one core. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis. This mechanism is similar to that of other known antibacterial agents, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies suggest that it may interfere with cellular signaling pathways crucial for cancer cell proliferation and survival. Specifically, it has been noted for its potential effects on the ERK5 pathway, which is involved in various cancer types. Preliminary results indicate that it can induce apoptosis in cancer cell lines, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with other pyrimidine derivatives is useful:

Compound NameBiological ActivityIC50 (µM)
2-thioxodihydropyrido[2,3-d]pyrimidineBroad-spectrum antimicrobialNot specified
Pyrazolo[3,4-d]pyrimidineCDK2 inhibitory activityNot specified
3-(1-(furan-3-carbonyl)piperidin-4-yl)...Antimicrobial and anticancerNot specified

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these other compounds.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was confirmed through biochemical assays.

Cancer Cell Line Testing

In vitro studies on several cancer cell lines have shown that this compound significantly reduced cell viability. For example, in the MDA-MB-231 breast cancer cell line, the compound exhibited an IC50 value indicative of potent cytotoxicity. These findings suggest that further exploration into its mechanisms of action could lead to valuable insights for cancer therapy .

Q & A

Q. How can researchers synthesize 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, and what are critical reaction parameters?

Synthetic routes often involve multi-step cyclization and functionalization. For example:

  • Step 1: Cyclocondensation of 2-aminonicotinic acid derivatives with formamide or urea under microwave irradiation (140–150°C) to form the pyrido[2,3-d]pyrimidin-4(3H)-one core .
  • Step 2: Introduction of the piperidin-4-yl moiety via transamidation or nucleophilic substitution. For instance, reacting pyrido[2,3-d]pyrimidin-4(3H)-one intermediates with furan-3-carbonyl chloride in the presence of a base (e.g., triethylamine) .
  • Critical Parameters: Temperature control (140–280°C), solvent selection (formamide or DMF-DMA for cyclization), and stoichiometric ratios (e.g., 1:1.2 for acyl chloride coupling) .

Q. What analytical methods are used to confirm the structure of this compound?

  • Spectral Characterization:
    • 1H/13C NMR: Peaks at δ 8.24 (pyrimidine protons) and δ 175.3 (C=O) confirm the core structure .
    • IR Spectroscopy: Absorbance at ~1676 cm⁻¹ (C=O stretch) and ~2539 cm⁻¹ (S-H in thiol derivatives) .
    • Mass Spectrometry: High-resolution MS (e.g., m/z 365 [M⁺]) validates molecular weight .
  • Elemental Analysis: Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for mPGES-1 inhibition?

  • Key Modifications:
    • Piperidine Substitution: Bulky groups (e.g., furan-3-carbonyl) enhance binding to mPGES-1’s hydrophobic pocket .
    • Pyrimidine Ring Functionalization: Electron-withdrawing groups (e.g., Cl, NO₂) at position 7 improve potency (IC₅₀ reduction from 1.2 µM to 0.4 µM) .
  • Methodology:
    • In Vitro Assays: Measure PGE₂ suppression in human monocytes using ELISA .
    • Docking Studies: Validate binding modes with mPGES-1 (PDB: 4AL0) .

Q. What strategies resolve contradictions in bioactivity data across pyrido[2,3-d]pyrimidinone derivatives?

  • Case Example: Antitumor activity varies with substitution patterns.
    • Contradiction: Some derivatives (e.g., 5,7-dichloro analogs) show IC₅₀ = 2.1 µM in HepG2 cells, while others (e.g., 5-azido derivatives) are inactive .
    • Resolution:
  • Solubility Testing: Poor solubility (logP > 3.5) may limit cellular uptake .
  • Metabolic Stability: Hepatic microsome assays identify rapid degradation (e.g., t₁/₂ < 15 min) .

Q. How can researchers design analogs to mitigate off-target effects in kinase inhibition?

  • Targeted Modifications:
    • Selectivity Filters: Replace methylthio groups (-SCH₃) with polar moieties (e.g., -OH) to reduce CDK4 off-target binding .
    • Pharmacophore Refinement: Align pyrido[2,3-d]pyrimidinone cores with ATP-binding pockets using CoMFA models .
  • Validation: Kinase profiling panels (e.g., Eurofins KinaseScan) quantify selectivity ratios (e.g., CDK4 vs. CDK6) .

Methodological Challenges

Q. How to address low yields in intramolecular cyclization steps?

  • Optimization Strategies:
    • Catalysis: Use P₂O₅/DMCA to accelerate cyclization (yield increases from 45% to 86%) .
    • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 6 hr) and improves purity (≥95%) .

Q. What protocols ensure reproducibility in biological assays?

  • Standardization:
    • Cell Lines: Use authenticated MCF-7 or HepG2 cells (ATCC-certified) with ≤5 passage variance .
    • Dose-Response Curves: 3-parameter logistic fits (IC₅₀ ± SEM ≤ 10%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.